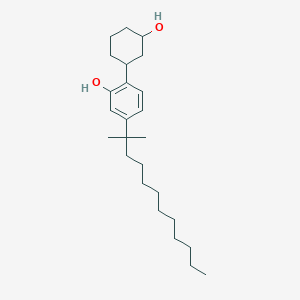
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol, also known as CP 55,940, is a synthetic cannabinoid receptor agonist. It was first synthesized in the 1980s by Pfizer, Inc. as part of a research program aimed at developing new analgesic drugs. CP 55,940 is a potent and selective agonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system.
Mecanismo De Acción
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 exerts its effects by binding to and activating the CB1 cannabinoid receptor, which is primarily found in the central nervous system. This receptor is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and mood modulation. Activation of the CB1 receptor by 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Efectos Bioquímicos Y Fisiológicos
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 has been found to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and the modulation of neurotransmitter release. It has also been shown to have effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 for laboratory experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a highly controlled manner. However, the use of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 and other synthetic cannabinoids. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and potency. Another area of research is the identification of new therapeutic applications for these compounds, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. It exerts its effects by binding to and activating the CB1 cannabinoid receptor, and has been found to have a wide range of biochemical and physiological effects. While the use of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise, there are many potential future directions for research on this and other synthetic cannabinoids.
Métodos De Síntesis
The synthesis of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 involves several steps, including the condensation of 2-cyclohexanone with 3-(1,1-dimethylheptyl)phenol, followed by the reduction of the resulting ketone with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have potent analgesic and anti-inflammatory effects in animal models, and has shown promise as a treatment for conditions such as multiple sclerosis, neuropathic pain, and epilepsy.
Propiedades
Número CAS |
132296-13-0 |
|---|---|
Nombre del producto |
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol |
Fórmula molecular |
C25H42O2 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
2-(3-hydroxycyclohexyl)-5-(2-methyldodecan-2-yl)phenol |
InChI |
InChI=1S/C25H42O2/c1-4-5-6-7-8-9-10-11-17-25(2,3)21-15-16-23(24(27)19-21)20-13-12-14-22(26)18-20/h15-16,19-20,22,26-27H,4-14,17-18H2,1-3H3 |
Clave InChI |
KSCXLGMGWOMHOK-RBBKRZOGSA-N |
SMILES isomérico |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
SMILES |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
SMILES canónico |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



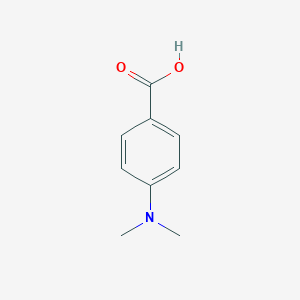
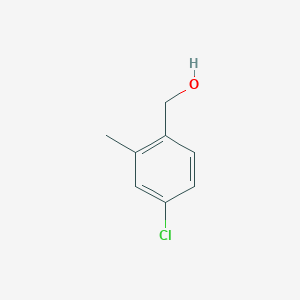
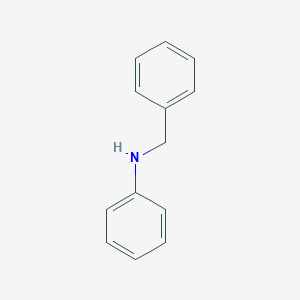
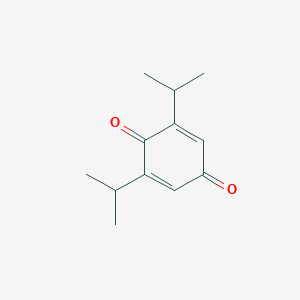
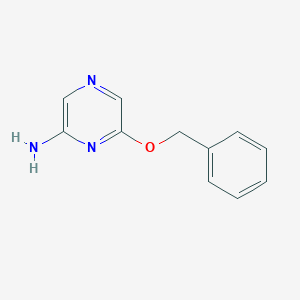
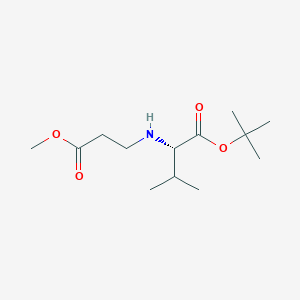
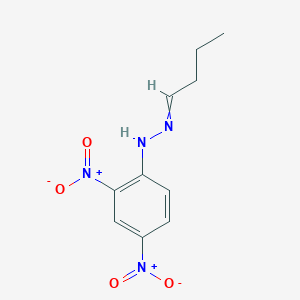
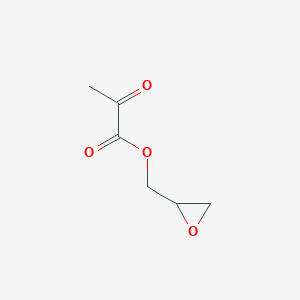
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)
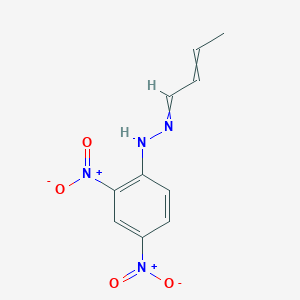
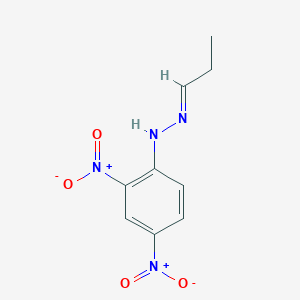
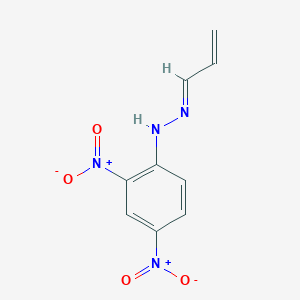
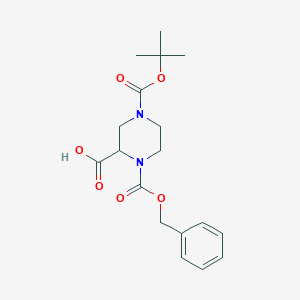
![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)